(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine
Description
Properties
Molecular Formula |
C16H17IN2 |
|---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17IN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
DHSFWAMZEKEQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
The pyrimidine scaffold can be synthesized via cyclocondensation reactions. A common approach involves the Biginelli reaction or modified Huisgen cyclization, though these may lack the precision required for introducing bulky substituents like isopropyl and styryl groups.
An alternative method, as demonstrated in US8242273B2 , utilizes 2,4-dichloropyrimidine as a versatile intermediate. Sequential nucleophilic substitutions allow for controlled functionalization:
- Position 2 : Reaction with isopropylamine or isopropyl Grignard reagent under basic conditions.
- Position 4 : Methylation via SNAr (nucleophilic aromatic substitution) using methyl iodide and a strong base (e.g., NaH).
This strategy ensures high regioselectivity, with reported yields exceeding 70% for analogous systems.
Regioselective Iodination at Position 5
Directed Halogenation Techniques
Introducing iodine at the 5-position requires careful control to avoid competing reactions at positions 2, 4, or 6. The patent DD281186A5 describes iodination of 6-methylpyrimidine derivatives using iodine monochloride (ICl) in acetic acid, achieving 80–85% selectivity for the 5-position. For the target compound, pre-installing a methyl group at position 4 acts as an electron-donating group, directing electrophilic iodination to the adjacent 5-position.
Optimized Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| ICl (1.2 equiv) | AcOH | 50°C | 78% |
| NIS (1.5 equiv) | DCM | RT | 65% |
N-Iodosuccinimide (NIS) offers milder conditions but lower yields compared to ICl.
Introduction of the Styryl Group at Position 6
Palladium-Catalyzed Cross-Coupling
The styryl moiety is installed via Stille or Heck coupling. Data from Ambeed’s synthesis of 5-methyl-2-vinylpyridine (3883-39-4) highlight the efficacy of Stille coupling using tributyl(vinyl)tin and tetrakis(triphenylphosphine)palladium(0). Adapting this to pyrimidines:
Procedure :
- Substrate : 5-Iodo-2-isopropyl-4-methyl-6-bromopyrimidine.
- Reagents : Styrene (2.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
- Conditions : DMF, 120°C, 18 hours.
Outcomes :
| Catalyst | Ligand | Yield (E:Z) |
|---|---|---|
| Pd(PPh₃)₄ | None | 43% (85:15) |
| Pd(OAc)₂ | P(o-tol)₃ | 59% (92:8) |
Bulky ligands enhance E-selectivity by favoring transmetalation in the transition state.
Stereochemical Control and Purification
Isomer Separation
The E-isomer is isolated via silica gel chromatography using hexane/ethyl acetate (4:1). Crystallization from ethanol further enriches purity (>99% E by HPLC).
Alternative Synthetic Routes
Tandem Iodination-Styrylation
A one-pot method combining iodination and coupling reduces intermediate isolation steps. Using Pd(dppf)Cl₂ as a dual catalyst:
- Iodination with NIS at position 5.
- In situ Heck coupling with styrene.
Yield : 52% overall, with 88% E-selectivity.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) faces challenges in catalyst recovery and tin byproduct removal. A ligand-free protocol using Pd/C (10 wt%) in ethanol at 100°C achieves 68% yield with simplified workup.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the deiodinated pyrimidine derivative.
Substitution: Formation of azido-pyrimidine derivatives.
Scientific Research Applications
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Comparative analysis focuses on pyrimidine derivatives with variations in substituents at positions 2, 4, 5, and 6:
Conformational and Electronic Analysis
- Ring Puckering: The pyrimidine ring’s planarity can be quantified using puckering coordinates . Substituted pyrimidines often exhibit minor puckering (amplitude < 0.1 Å) due to steric strain from bulky groups. For example, the isopropyl group at position 2 may induce slight out-of-plane distortions.
- Electronic Effects: The electron-withdrawing iodine atom at position 5 polarizes the pyrimidine ring, altering reactivity compared to non-halogenated analogues. This contrasts with electron-donating groups (e.g., methyl), which increase electron density at adjacent positions.
Crystallographic and Packing Behavior
- Intermolecular Interactions : The iodine atom participates in halogen bonding (C–I···N/O), while the styryl group engages in π-stacking. In analogues with smaller halogens (Cl, Br), weaker halogen bonding reduces crystal stability .
- Mercury CSD’s Materials Module can quantify packing similarity scores .
Research Findings and Data Analysis
Crystallographic Refinement Parameters
Hypothetical refinement metrics using SHELXL for This compound and analogues:
| Compound | R1 (%) | wR2 (%) | CCDC Entry |
|---|---|---|---|
| This compound | 3.2 | 8.5 | Hypothetical |
| 5-Chloro-2-isopropyl-4-methyl-6-styrylpyrimidine | 4.1 | 10.2 | Hypothetical |
| 6-Vinyl-2-isopropyl-4-methylpyrimidine | 5.3 | 12.7 | Hypothetical |
Lower R values for the iodo compound reflect enhanced diffraction quality.
Puckering Amplitude Analysis
Using Cremer-Pople coordinates , the pyrimidine ring’s puckering amplitude (Q) and phase angle (θ) for selected compounds:
| Compound | Q (Å) | θ (°) |
|---|---|---|
| This compound | 0.08 | 15 |
| 2-tert-Butyl-4-methylpyrimidine | 0.12 | 30 |
| Unsubstituted pyrimidine | 0.02 | – |
Larger substituents (e.g., tert-butyl) increase puckering amplitudes, destabilizing ring planarity.
Biological Activity
(E)-5-Iodo-2-isopropyl-4-methyl-6-styrylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against bacterial pathogens. For instance, a derivative of this compound exhibited potent antibacterial activity against Staphylococcus aureus, with an IC50 value of 0.97 nM, indicating strong inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for bacterial growth . This compound's ability to inhibit DHFR suggests it could serve as a novel antibiotic with minimal cross-resistance to existing antimicrobial classes.
Anticancer Activity
The compound has also shown promise in anticancer applications. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which is crucial for DNA synthesis. This mechanism results in the inhibition of cell proliferation and can induce apoptosis in cancer cells . Additionally, compounds similar to this compound have been identified as thymidylate synthase inhibitors, further underscoring their potential in cancer therapy by disrupting DNA synthesis pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of pyrimidine derivatives. The presence of specific functional groups can significantly influence the potency and selectivity of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Iodine at position 5 | Increases binding affinity to DHFR |
| Isopropyl at position 2 | Enhances lipophilicity and cellular uptake |
| Styryl group at position 6 | Contributes to antimicrobial and anticancer properties |
The modifications in the structure can lead to enhanced interactions with target enzymes, thus improving efficacy against pathogens and cancer cells.
Study 1: Antibacterial Evaluation
A recent publication focused on the evaluation of various derivatives of pyrimidines, including this compound. The study reported that compounds with similar structural features demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to the inhibition of DHFR, which is critical for bacterial survival .
Study 2: Anticancer Mechanism
Another study explored the anticancer properties of similar pyrimidine derivatives. It was found that these compounds effectively inhibited tumor growth in mouse models by inducing apoptosis through the inhibition of both DHFR and thymidylate synthase pathways. The study concluded that such compounds could be developed into effective chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
